REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH:7]1([C:10](=[O:16])[CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH2:9][CH2:8]1.[F:17][C:18]([F:31])([F:30])[O:19][C:20]1[CH:29]=[CH:28][CH:27]=[CH:26][C:21]=1/[C:22](=[N:24]/O)/Cl>C1COCC1.O>[CH:7]1([C:10]2[O:16][N:24]=[C:22]([C:21]3[CH:26]=[CH:27][CH:28]=[CH:29][C:20]=3[O:19][C:18]([F:17])([F:30])[F:31])[C:11]=2[C:12]([O:14][CH3:15])=[O:13])[CH2:9][CH2:8]1 |f:0.1.2|
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Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(/C(/Cl)=N/O)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at −10°C
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
CUSTOM
|
Details
|
6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
at 35°C
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×300 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |